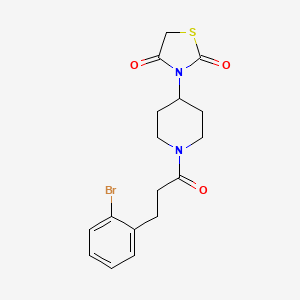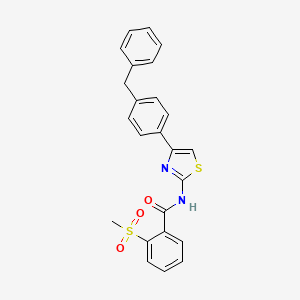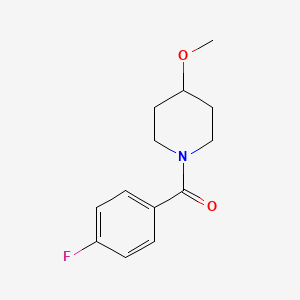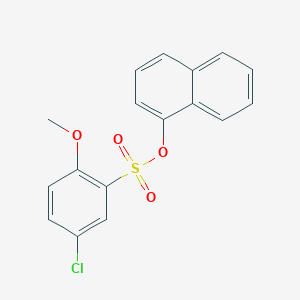
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" is a thiazolidinedione derivative, which is a class of compounds that have been extensively studied for their pharmacological properties. Thiazolidinediones are known for their antihyperglycemic effects and have been used in the treatment of type 2 diabetes. They function as insulin sensitizers by binding to the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor that regulates gene expression and glucose and lipid metabolism .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves multicomponent reactions that can include the condensation of different moieties to form the desired scaffold. For example, a series of novel thiazolidinedione–triazole hybrids were synthesized using a one-pot reaction between thiazolidine-2,4-dione, substituted aryl aldehydes, propargyl bromide, and substituted aryl azides . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing bromophenyl and piperidinyl precursors in a multicomponent reaction.
Molecular Structure Analysis
The molecular structure of thiazolidinediones is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The core thiazolidinedione structure can be modified with various substituents, which can significantly affect the biological activity of the compounds. For instance, the substitution of the phenyl ring in thiazolidinediones has been shown to influence their potency as antihyperglycemic agents . The presence of a bromophenyl group and a piperidinyl moiety in the compound suggests that it may have unique interactions with biological targets due to these structural features.
Chemical Reactions Analysis
Thiazolidinediones can undergo various chemical reactions, including cyclocondensation and nucleophilic attacks, to form different heterocyclic systems . The presence of reactive functional groups such as the bromophenyl and the piperidinyl in the compound allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" belongs to a class of chemicals that includes thiazolidine-2,4-diones, known for their potential in various scientific research applications, particularly in the synthesis of antimicrobial agents. A study by Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones by Knoevenagel condensation, which demonstrated significant antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and excellent antifungal activity. The compound 3g, in particular, showed potent activity with minimal inhibitory concentrations (MIC) of 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis, surpassing the reference drug fluconazole in antifungal efficacy against Aspergillus niger and A. flavus (Prakash et al., 2011).
Anticancer Potential
Further extending the applications, a study by Kumar and Sharma (2022) explored the anticancer activity of thiazolidine-2,4-dione derivatives. The research synthesized a series of compounds that were tested against the MCF-7 human breast cancer cell line using the sulpho rhodamine B (SRB) assay method. Among these compounds, those with specific substituents showed promising inhibitory activity on the topoisomerase-I enzyme, indicating potential therapeutic applications in cancer treatment (Kumar & Sharma, 2022).
Drug Development and Therapeutic Applications
The versatility of thiazolidine-2,4-dione derivatives is further highlighted in their potential for developing new medications. A study by Chagas et al. (2017) synthesized new thiazacridine agents, including thiazolidine-2,4-dione derivatives, evaluating them as antitumor agents. These compounds displayed significant cytotoxic activity and selectivity, with certain compounds inducing apoptosis and cell cycle arrest, demonstrating their potential as promising antitumor agents for future cancer drug development (Chagas et al., 2017).
Zukünftige Richtungen
The future directions in the research of piperidine derivatives like “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve the development of more efficient synthesis methods, exploration of their pharmacological applications, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Wirkmechanismus
Target of Action
The primary targets of the compound “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can have a wide range of pharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological and pharmacological activities . These activities can affect various biochemical pathways, depending on the specific targets of the compound.
Result of Action
Piperidine derivatives have been associated with a variety of biological and pharmacological activities . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
Eigenschaften
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDMGJVCHLOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)


![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)

![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2501092.png)
![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)
